molecular formula C8H11N4NaS3 B15178607 Sodium 4-(3-methyl-1,2,4-thiadiazol-5-yl)-1-piperazinecarbodithioate CAS No. 69389-05-5

Sodium 4-(3-methyl-1,2,4-thiadiazol-5-yl)-1-piperazinecarbodithioate

Cat. No.: B15178607
CAS No.: 69389-05-5
M. Wt: 282.4 g/mol
InChI Key: JCLQYCSHSFILAG-UHFFFAOYSA-M
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Description

Sodium 4-(3-methyl-1,2,4-thiadiazol-5-yl)-1-piperazinecarbodithioate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 4-(3-methyl-1,2,4-thiadiazol-5-yl)-1-piperazinecarbodithioate typically involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carbohydrazide with piperazine and carbon disulfide in the presence of sodium hydroxide. The reaction is carried out in an aqueous medium under reflux conditions. The product is then isolated by filtration and purified by recrystallization from ethanol .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control of temperature and pressure. The product is then subjected to multiple purification steps, including crystallization and drying, to obtain the final compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Sodium 4-(3-methyl-1,2,4-thiadiazol-5-yl)-1-piperazinecarbodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

Scientific Research Applications

Sodium 4-(3-methyl-1,2,4-thiadiazol-5-yl)-1-piperazinecarbodithioate has several scientific research applications:

Mechanism of Action

The mechanism of action of Sodium 4-(3-methyl-1,2,4-thiadiazol-5-yl)-1-piperazinecarbodithioate involves its interaction with biological targets such as enzymes and proteins. The thiadiazole ring can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. The compound can also interact with DNA and other biomolecules, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Sodium 4-(3-methyl-1,2,4-thiadiazol-5-yl)-1-piperazinecarbodithioate
  • This compound
  • This compound

Uniqueness

This compound stands out due to its unique combination of a thiadiazole ring and a piperazinecarbodithioate moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

69389-05-5

Molecular Formula

C8H11N4NaS3

Molecular Weight

282.4 g/mol

IUPAC Name

sodium;4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine-1-carbodithioate

InChI

InChI=1S/C8H12N4S3.Na/c1-6-9-7(15-10-6)11-2-4-12(5-3-11)8(13)14;/h2-5H2,1H3,(H,13,14);/q;+1/p-1

InChI Key

JCLQYCSHSFILAG-UHFFFAOYSA-M

Canonical SMILES

CC1=NSC(=N1)N2CCN(CC2)C(=S)[S-].[Na+]

Origin of Product

United States

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